molecular formula C11H13F3N2O3 B2417382 N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1351607-07-2

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No.: B2417382
CAS No.: 1351607-07-2
M. Wt: 278.231
InChI Key: OXGIWDZYSRKRBA-UHFFFAOYSA-N
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Description

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring substituted with dimethyl groups, an oxalamide linkage, and a trifluoroethyl group, which collectively contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves multiple steps:

    Formation of the furan derivative: The starting material, 2,5-dimethylfuran, is prepared through the methylation of furan.

    Introduction of the oxalamide group: The furan derivative undergoes a reaction with oxalyl chloride to form an intermediate, which is then reacted with an amine to introduce the oxalamide group.

    Addition of the trifluoroethyl group:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The oxalamide group can be reduced to form amines or other reduced products.

    Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(ethyl)oxalamide: Similar structure but lacks the trifluoroethyl group.

    N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2,2,2-trifluoroethyl)acetamide: Similar structure but with an acetamide group instead of oxalamide.

Uniqueness

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is unique due to the presence of both the oxalamide and trifluoroethyl groups, which confer distinct chemical and biological properties. The trifluoroethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O3/c1-6-3-8(7(2)19-6)4-15-9(17)10(18)16-5-11(12,13)14/h3H,4-5H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGIWDZYSRKRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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